molecular formula C12H15BrN2O3 B2989782 2-(butylamino)-2-oxoethyl 5-bromonicotinate CAS No. 878908-86-2

2-(butylamino)-2-oxoethyl 5-bromonicotinate

Cat. No.: B2989782
CAS No.: 878908-86-2
M. Wt: 315.167
InChI Key: LAHBXCUBENRNFF-UHFFFAOYSA-N
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Description

2-(butylamino)-2-oxoethyl 5-bromonicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a bromine atom attached to the nicotinic acid moiety and a butylamino group attached to the oxoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylamino)-2-oxoethyl 5-bromonicotinate typically involves the esterification of 5-bromonicotinic acid with 2-(butylamino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 2-(butylamino)-2-oxoethyl 5-bromonicotinate is primarily related to its ability to undergo nucleophilic substitution reactions. The bromine atom in the nicotinate moiety can be replaced by various nucleophiles, leading to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(butylamino)-2-oxoethyl 5-bromonicotinate is unique due to the presence of the butylamino group, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

[2-(butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c1-2-3-4-15-11(16)8-18-12(17)9-5-10(13)7-14-6-9/h5-7H,2-4,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHBXCUBENRNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)COC(=O)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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